Pentanoic acid, 5-bromo-4-oxo- is a chemical compound with the molecular formula and a molecular weight of approximately 201.01 g/mol. It features a bromine atom at the fifth carbon position and a keto group at the fourth carbon of the pentanoic acid chain. This compound is also known by its CAS Registry Number, 14594-23-1, and is classified as a carboxylic acid derivative. Its structural uniqueness is attributed to the presence of both a bromine substituent and a ketone functional group, which influence its reactivity and biological activity .
5-Bromo-4-oxopentanoic acid, also known as 5-bromo-laevulinic acid, is a small organic molecule with the formula C5H7BrO3. It is classified as a carboxylic acid due to the presence of a carboxyl group (COOH). Carboxylic acids are a common functional group found in many biological molecules PubChem: .
The specific reaction pathways can vary based on the conditions applied, such as temperature, solvent, and the presence of catalysts .
Pentanoic acid, 5-bromo-4-oxo- exhibits significant biological activity as an irreversible enzyme inhibitor. It specifically targets lysosomal aspartyl proteases, including cathepsin B. This inhibition can affect various physiological processes, making it a compound of interest in pharmacological research. Studies indicate that its mechanism of action may involve covalent modification of the enzyme's active site, leading to altered proteolytic activity .
The synthesis of Pentanoic acid, 5-bromo-4-oxo- can be achieved through several methods:
Each method requires careful optimization to maximize yield and purity .
Pentanoic acid, 5-bromo-4-oxo- has several applications in various fields:
Interaction studies involving Pentanoic acid, 5-bromo-4-oxo- primarily focus on its effects on proteases. Research has shown that this compound can significantly alter enzyme kinetics by inhibiting substrate binding or altering catalytic efficiency. Additionally, studies may explore its interactions with other biomolecules to understand its broader biological implications .
Several compounds share structural or functional similarities with Pentanoic acid, 5-bromo-4-oxo-. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Pentanoic Acid | Simple carboxylic acid without halogen or keto group | |
Levulinic Acid | Contains a ketone but lacks bromine | |
Methyl 5-Bromo-4-Oxopentanoate | Methyl ester variant with similar functional groups |
The uniqueness of Pentanoic acid, 5-bromo-4-oxo- lies in its combination of both a bromine atom and a keto group on the pentanoic backbone, which enhances its reactivity and biological activity compared to other similar compounds .